

A Technical Guide to the Spectroscopic Analysis of 1-Benzylcyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Benzylcyclobutanecarboxylic acid

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This guide provides a comprehensive overview of the expected spectroscopic data for **1-Benzylcyclobutanecarboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not readily available in public databases, this document outlines the predicted spectral characteristics based on the compound's structure and provides detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The structure of **1-Benzylcyclobutanecarboxylic acid** contains a cyclobutane ring, a carboxylic acid group, and a benzyl group. The expected spectroscopic data are based on the characteristic signals from these functional groups.

Table 1: Predicted ^1H NMR Data for **1-Benzylcyclobutanecarboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.20 - 7.40	Multiplet	5H	Aromatic (C ₆ H ₅)
~3.0	Singlet	2H	Benzyl (-CH ₂ -)
1.80 - 2.50	Multiplet	6H	Cyclobutane (-CH ₂ -)

Table 2: Predicted ¹³C NMR Data for **1-Benzylcyclobutanecarboxylic acid**

Chemical Shift (δ) ppm	Assignment
~180	Carboxylic Acid (-COOH)
~138	Aromatic (Quaternary C)
~130	Aromatic (CH)
~128	Aromatic (CH)
~127	Aromatic (CH)
~50	Quaternary Cyclobutane C
~40	Benzyl (-CH ₂)
~30	Cyclobutane (-CH ₂)
~18	Cyclobutane (-CH ₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data for **1-Benzylcyclobutanecarboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
3030	Medium	C-H stretch (Aromatic)
2850-2950	Medium	C-H stretch (Aliphatic)
1700-1725	Strong	C=O stretch (Carboxylic Acid) [1]
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic)
1210-1320	Strong	C-O stretch (Carboxylic Acid)
920	Broad	O-H bend (Carboxylic Acid)
690-770	Strong	C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data for **1-Benzylcyclobutanecarboxylic acid**

m/z	Interpretation
190	[M] ⁺ (Molecular Ion)
145	[M - COOH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-Benzylcyclobutanecarboxylic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[\[2\]](#)

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).[3]
- **Instrument Setup:** Place the NMR tube in the spectrometer. For ^1H NMR, a standard pulse-acquire sequence is typically used. For ^{13}C NMR, a proton-decoupled sequence is common to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[4]
- **Data Acquisition:** Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For ^{13}C NMR, more scans are generally required due to the low natural abundance of the ^{13}C isotope.[5]
- **Data Processing:** Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

This method is suitable for solid samples and requires minimal sample preparation.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO_2 and water vapor).
- **Sample Application:** Place a small amount of solid **1-Benzylcyclobutanecarboxylic acid** directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal surface.
- **Data Acquisition:** Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The software will automatically perform the background subtraction. The resulting spectrum will be in absorbance or transmittance.

KBr Pellet Method (Alternative for Solids):

- **Sample Preparation:** Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.
- **Pellet Formation:** Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

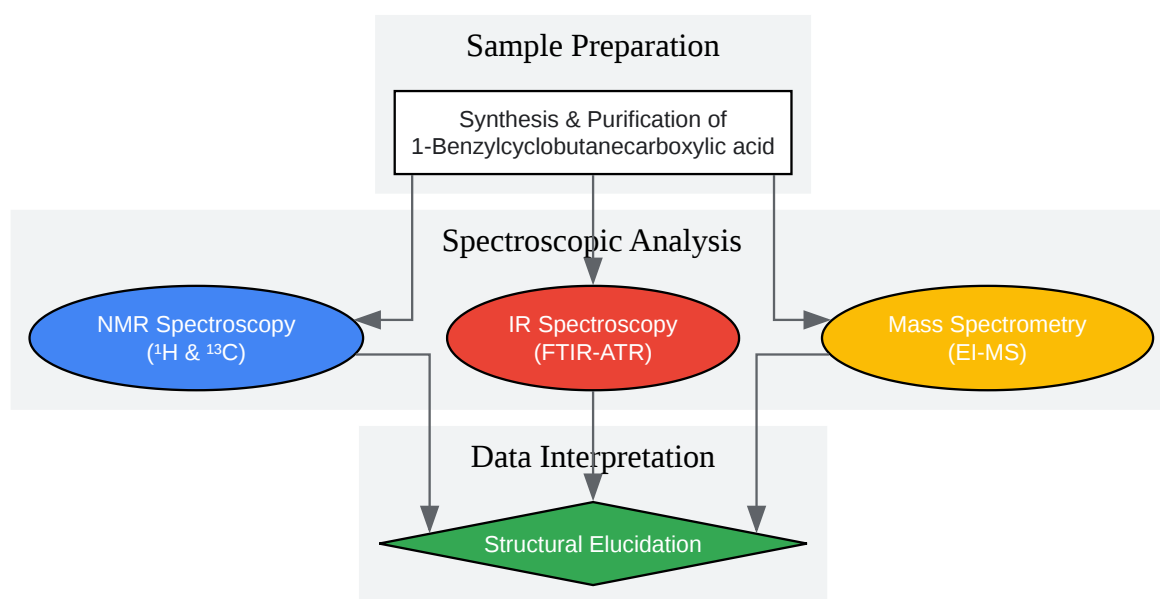
Electron Ionization (EI)-Mass Spectrometry Protocol:

EI is a common technique for volatile and thermally stable organic compounds.

- **Sample Introduction:** Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.^[6]
^[7]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **1-Benzylcyclobutanecarboxylic acid**.



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Caption: General workflow for the spectroscopic analysis of **1-Benzylcyclobutanecarboxylic acid**.

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